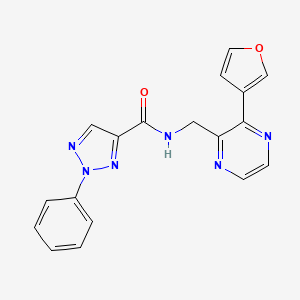

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Molecular Formula: C₁₈H₁₄N₆O₂

Molecular Weight: 346.3 g/mol

CAS Number: 2034423-24-8

Structural Features:

- A hybrid molecule comprising a pyrazine core substituted with a furan-3-yl group at position 2.

- A 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety linked via a methylene bridge to the pyrazine ring.

- The furan group introduces oxygen-based heterocyclic character, which may influence solubility and binding affinity.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPUQDQGSZUKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

Formation of the triazole ring: This step often involves a Huisgen cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

Coupling of the carboxamide group: The final step involves the coupling of the triazole derivative with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

-

Anticancer Activity :

- Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. The incorporation of the pyrazine and furan rings may enhance the anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- A specific study highlighted the effectiveness of similar triazole compounds against breast cancer cells, suggesting that modifications in the structure can lead to improved efficacy against different cancer types .

-

Antimicrobial Properties :

- The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity. Triazole derivatives are often explored for their antifungal properties, particularly against strains resistant to conventional treatments.

- Research has demonstrated that related compounds exhibit antifungal activity against Candida species, indicating a promising avenue for further exploration .

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical settings:

- Antifungal Studies :

- Anticancer Research :

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- SMILES : O=C(NCc1nccnc1-c1ccoc1)c1cnn(-c2ccccc2)n1

- H-Bond Donors/Acceptors: 2 H-bond donors (amide NH and triazole NH) and 5 H-bond acceptors (furan O, pyrazine N, triazole N, and two amide O) .

Structural and Functional Comparisons

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity: The phenyl group on the triazole in the query compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to sulfamoyl-containing analogs (e.g., compounds in ).

Heterocyclic Modifications: Furan vs. Pyrazine vs. Pyrimidine: Pyrazine derivatives (query compound, ) often show better thermal stability and π-stacking interactions than pyrimidine-based analogs (e.g., ).

Sulfamoyl-containing triazoles () demonstrate potent enzyme inhibition (IDO1 IC₅₀ < 100 nM), highlighting the role of electronegative substituents in target engagement.

Synthetic Accessibility :

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound contains a triazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to biological activity through electron-rich properties. |

| Pyrazine Ring | Enhances interactions with biological targets due to its nitrogen content. |

| Triazole Moiety | Known for its role in drug design and development, especially in anticancer agents. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Intermediates : Starting materials include furan and pyrazine derivatives.

- Coupling Reactions : Utilizing coupling agents and conditions that favor the formation of the triazole linkage.

- Purification : Techniques such as chromatography are employed to ensure high purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.1 | Inhibition of thymidylate synthase |

| HCT-116 (Colon Cancer) | 2.6 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 1.4 | Cell cycle arrest |

These findings suggest that this compound may act via multiple pathways, including enzyme inhibition and modulation of apoptotic signals .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0063 µmol/mL |

| Staphylococcus aureus | 0.008 µmol/mL |

These results indicate that the compound could be effective against common bacterial pathogens, potentially serving as a lead for antibiotic development .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Potential intercalation or binding to DNA leading to disruption of replication processes.

- Signal Transduction Modulation : Altering pathways that regulate cell survival and death.

Comparative Analysis with Similar Compounds

Comparative studies with other triazole-based compounds have been conducted to evaluate relative efficacy:

| Compound | Activity Profile | Notes |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)benzamide | Anti-tubercular activity | Effective against resistant strains |

| N-(isatin-semicarbazone tethered triazoles | Anticancer activity across multiple types | Exhibited lower IC50 values in some cases |

These comparisons highlight the unique profile of N-((3-(furan-3-y)pyrazin-2-y)methyl)-2-pheny-ltriazole derivatives in terms of selectivity and potency against various biological targets .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and cycloaddition. Key steps include:

- Coupling reactions : Use K₂CO₃ in DMF to activate intermediates (e.g., furan-3-yl pyrazine derivatives) for alkylation or amidation .

- Triazole formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole ring formation .

- Purification : Optimize solvent systems (e.g., DMSO/water mixtures) for recrystallization to improve purity .

- Yield enhancement : Adjust stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) to drive reactions to completion .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm connectivity of the furan, pyrazine, and triazole moieties. Pay attention to aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~396.4 for C₂₃H₁₆N₄O₃) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the triazole ring .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs by replacing the furan-3-yl group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on bioactivity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to study impacts on receptor binding .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions between the triazole-carboxamide motif and target proteins (e.g., kinases) .

- Bioactivity assays : Test analogs in parallel for anticancer (e.g., MTT assay on HeLa cells) and anti-inflammatory (e.g., COX-2 inhibition) activity to correlate structural changes with potency .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Metabolic stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to assess if rapid metabolism reduces in vivo efficacy .

- Solubility optimization : Use logP calculations (e.g., via ChemAxon) to design prodrugs or formulations (e.g., PEGylation) improving bioavailability .

- Target engagement studies : Employ PET imaging or fluorescent probes to verify target binding in vivo .

- Dose-response recalibration : Adjust dosing regimens in animal models to account for pharmacokinetic differences (e.g., half-life extension via sustained-release formulations) .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to identify potential off-target binding to homologous enzymes (e.g., other kinases) .

- Pharmacophore screening : Use Schrödinger’s Phase to screen against databases like ChEMBL for unintended targets .

- ADMET prediction : Tools like SwissADME can flag risks (e.g., hERG inhibition) early in development .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .

- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products via LC-MS .

Advanced: What strategies validate mechanistic hypotheses for its anticancer activity?

Methodological Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KinomeScan) to identify primary targets .

- CRISPR knockouts : Use gene-edited cell lines (e.g., p53-null) to confirm pathway-specific effects .

- Transcriptomics : Perform RNA-seq on treated cells to map downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.